molecular formula C15H18O5 B5862426 methyl (2-allyl-6-ethoxy-4-formylphenoxy)acetate CAS No. 6461-96-7

methyl (2-allyl-6-ethoxy-4-formylphenoxy)acetate

Cat. No.: B5862426
CAS No.: 6461-96-7
M. Wt: 278.30 g/mol
InChI Key: UWZKFGGQKZKBLI-UHFFFAOYSA-N
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Description

Methyl (2-allyl-6-ethoxy-4-formylphenoxy)acetate is an organic compound with the molecular formula C15H18O5 and a molecular weight of 278.3 g/mol . This compound is characterized by its phenoxyacetate structure, which includes an allyl group, an ethoxy group, and a formyl group attached to the phenyl ring.

Preparation Methods

The synthesis of methyl (2-allyl-6-ethoxy-4-formylphenoxy)acetate typically involves the reaction of 2-allyl-6-ethoxy-4-formylphenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Methyl (2-allyl-6-ethoxy-4-formylphenoxy)acetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include carboxylic acids, alcohols, and substituted phenoxyacetates.

Scientific Research Applications

Methyl (2-allyl-6-ethoxy-4-formylphenoxy)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of methyl (2-allyl-6-ethoxy-4-formylphenoxy)acetate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The allyl and ethoxy groups may also contribute to the compound’s overall reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Methyl (2-allyl-6-ethoxy-4-formylphenoxy)acetate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-(2-ethoxy-4-formyl-6-prop-2-enylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O5/c1-4-6-12-7-11(9-16)8-13(19-5-2)15(12)20-10-14(17)18-3/h4,7-9H,1,5-6,10H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZKFGGQKZKBLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC(=O)OC)CC=C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60983224
Record name Methyl [2-ethoxy-4-formyl-6-(prop-2-en-1-yl)phenoxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60983224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6461-96-7
Record name Methyl [2-ethoxy-4-formyl-6-(prop-2-en-1-yl)phenoxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60983224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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